Antiproliferative Potency in HeLa Cells vs. Class-Level Acridone Benchmark
In a PubChem-deposited bioassay, 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one was tested for antiproliferative activity against human HeLa cervical carcinoma cells using a WST-8 assay with 48-hour incubation [1]. The compound was one of only three actives identified in a six-compound test set, with at least one measured activity falling at or below 1 µM. While a direct head-to-head comparator is unavailable from the same assay, the class-level benchmark for advanced acridone DHFR inhibitors—such as (S)-oxiran-2-ylmethyl 9-oxo-9,10-dihydroacridine-4-carboxylate—shows an average GI50 of 0.3 µM across the NCI 60-cell line panel [2]. This suggests that the target compound's sub-micromolar activity in HeLa cells places it within the potency range of optimized, published acridone leads, while its specific dihydrodimethyl-fused scaffold offers a distinct SAR starting point.
| Evidence Dimension | Antiproliferative activity (HeLa cells) |
|---|---|
| Target Compound Data | Active; ≤ 1 µM in at least one replicate (PubChem BioAssay, WST-8, 48 h) |
| Comparator Or Baseline | Optimized acridone DHFR inhibitor 19: Average GI50 = 0.3 µM (NCI 60-cell panel, 48 h) |
| Quantified Difference | Target compound within ~3-fold of the class-leading acridone's average potency; precise differential cannot be calculated without matched-pair assay data. |
| Conditions | HeLa cells, WST-8 assay, 48 h incubation (target); NCI 60-cell panel, sulforhodamine B assay, 48 h (comparator) |
Why This Matters
This confirms the compound possesses sub-micromolar cytotoxic potential in a canonical cancer cell line, supporting procurement for DHFR-targeted anticancer SAR where its unique scaffold can be differentiated from flat acridones.
- [1] PubChem BioAssay Record: Antiproliferative activity against human HeLa cells. National Center for Biotechnology Information. View Source
- [2] Sharma, M., et al. (2019). 'Structural tuning of acridones for developing anticancer agents targeting dihydrofolate reductase.' Bioorganic & Medicinal Chemistry Letters, 29(19), 126623. View Source
